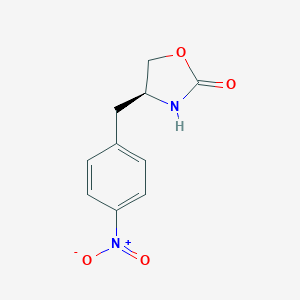

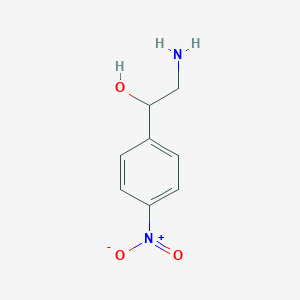

(S)-4-(4-硝基苄基)恶唑烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

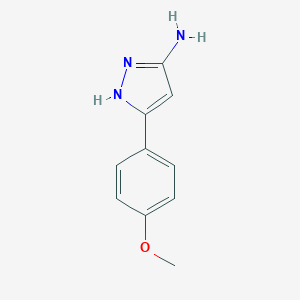

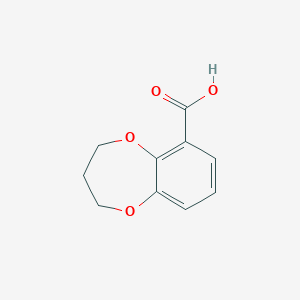

(S)-4-(4-Nitrobenzyl)oxazolidin-2-one is a compound that belongs to the class of oxazolidinones, which are heterocyclic chemical compounds containing an oxazole ring fused with a lactam structure. These compounds have been studied for their potential use in various applications, including as intermediates in the synthesis of pharmaceuticals and polymers.

Synthesis Analysis

The synthesis of related oxazolidin-2-one derivatives has been described in the literature. For instance, a high yielding four-step synthesis of enantiopure 4-(4-hydroxybenzyl)-oxazolidin-2-one from N-Boc-L-tyrosine is reported, which is a key intermediate for the preparation of polymer-supported Evans' oxazolidin-2-ones used in solid-supported asymmetric synthesis . Another study describes the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones, starting from benzyl-N-Boc-(3R)-aminobutanoate and involving cyclization and rearrangement steps catalyzed by Sn(OTf)2 . These methods could potentially be adapted for the synthesis of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one by incorporating a nitro group at the appropriate step.

Molecular Structure Analysis

Oxazolidin-2-ones, such as the ones synthesized in the studies, have a characteristic molecular structure where the oxazole ring is fused with a lactam moiety. The molecular structure is crucial as it influences the compound's reactivity and the ability to form ordered structures. For example, the 1H NMR spectra of synthesized oligomers suggest that they fold into ordered structures, where the hydrogen of one ring is close to the carbonyl of the next ring . This ordered folding is significant for the compound's function in controlling the formation of peptide bonds.

Chemical Reactions Analysis

The oxazolidin-2-one derivatives are reactive intermediates that can undergo various chemical reactions. The studies do not directly report on the chemical reactions of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one, but the reported oligomers and intermediates suggest that these compounds can be used to control the stereochemistry of peptide bond formation . The presence of a nitro group in the (S)-4-(4-Nitrobenzyl)oxazolidin-2-one could also introduce additional reactivity, such as participation in nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one are not detailed in the provided papers, the properties of oxazolidin-2-ones in general can be inferred. These compounds are typically solid at room temperature and may exhibit polymorphism. Their solubility in organic solvents and water can vary depending on the substituents present on the oxazole ring. The presence of a nitro group would likely affect the compound's acidity, reactivity, and potentially its solubility due to its electron-withdrawing nature.

科学研究应用

有机化学中的合成应用

光学活性衍生物的制备:(S)-4-(4-硝基苄基)恶唑烷-2-酮用于合成光学活性化合物。Sugiyama、Inoue 和 Ishii(2003 年)展示了其在通过单 O-酰化工艺制备光学活性恶唑烷酮、氮丙啶和丝氨醇衍生物中的应用 (Sugiyama、Inoue 和 Ishii,2003 年)。

对映纯化合物的合成:Green 等人(2003 年)描述了一种从 N-Boc-L-酪氨酸中高产率合成对映纯 4-(4-羟基苄基)-恶唑烷-2-酮的方法,突出了该化合物作为聚合物负载的 Evans 恶唑烷-2-酮制备中的关键中间体作用 (Green 等人,2003 年)。

功能化恶唑烷酮的合成:Park 等人(2003 年)报道了从氮丙啶-2-甲醇合成对映体纯的 N-(R)-α-甲基苄基-4(R)-(氯甲基)恶唑烷酮,展示了恶唑烷-2-酮衍生物在生成功能化分子中的多功能性 (Park 等人,2003 年)。

药理学应用

抗菌活性:Córdova-Guerrero 等人(2014 年)探讨了恶唑烷-2-酮类似物对耐甲氧西林金黄色葡萄球菌 (MRSA) 的抗菌活性,展示了这些化合物在解决抗生素耐药性方面的潜力 (Córdova-Guerrero 等人,2014 年)。

抗肿瘤活性:Miyahara、Kamiya 和 Maekawa(1981 年)研究了 3-亚硝基-2-恶唑烷酮的抗肿瘤作用,突出了恶唑烷酮衍生物在癌症治疗中的潜力 (Miyahara、Kamiya 和 Maekawa,1981 年)。

新型抗菌剂的合成:Devi 等人(2013 年)合成了各种恶唑烷酮衍生物并评估了它们的抗菌性能,进一步强调了这些化合物在开发新型抗菌剂中的作用 (Devi 等人,2013 年)。

属性

IUPAC Name |

(4S)-4-[(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-10-11-8(6-16-10)5-7-1-3-9(4-2-7)12(14)15/h1-4,8H,5-6H2,(H,11,13)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEJPIYBVGYGEM-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-(4-Nitrobenzyl)oxazolidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-chlorodibenzo[b,f]thiepin-10(11H)-one](/img/structure/B107444.png)